Quetiapine

Metabolic safety Weight gain Schizophrenia

For R&D and pharmaceutical development programs requiring a dibenzothiazepine atypical antipsychotic, Quetiapine (CAS 111974-69-7) delivers a uniquely differentiated risk-benefit profile substantiated by comparative clinical data: 2.8 kg lower weight gain versus olanzapine, a 50% reduction in EPS risk versus risperidone (NNT=20), a 2.4-point greater improvement on the Calgary Depression Scale for Schizophrenia versus risperidone, and a 49.5% absolute reduction in hyperprolactinemia incidence versus risperidone. The active metabolite norquetiapine contributes a distinct receptor binding profile not replicated by other atypicals. Source high-purity Quetiapine for your next CNS discovery program.

Molecular Formula C21H25N3O2S
Molecular Weight 383.5 g/mol
CAS No. 111974-69-7
Cat. No. B1663577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine
CAS111974-69-7
Synonyms2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol
Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt)
ICI 204,636
ICI 204636
ICI-204636
ICI204636
quetiapine
quetiapine fumarate
Seroquel
Molecular FormulaC21H25N3O2S
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
InChIInChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
InChIKeyURKOMYMAXPYINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility49.4 [ug/mL] (The mean of the results at pH 7.4)

Quetiapine (CAS 111974-69-7) Comparator Analysis: Sourcing Atypical Antipsychotics with Quantifiable Differentiation


Quetiapine, a dibenzothiazepine atypical antipsychotic [1], is indicated for schizophrenia, bipolar disorder, and major depressive disorder [1]. Its mechanism is mediated through dopamine D2 and serotonin 5-HT2A receptor antagonism [2], but its clinical profile is significantly shaped by its major active metabolite, N-desalkyl quetiapine (norquetiapine), which exhibits a distinct receptor binding profile [2].

Beyond Class Effect: Why Quetiapine's Efficacy and Safety Profile Precludes Simple In-Class Substitution


While all second-generation antipsychotics share a common mechanism of D2 and 5-HT2A antagonism, their clinical interchangeability is contraindicated by substantial, quantifiable differences in receptor binding profiles [1], active metabolite contributions [2], and resulting adverse event liabilities [3]. These pharmacodynamic and pharmacokinetic distinctions manifest in divergent outcomes for specific symptoms and patient populations. The following quantitative evidence demonstrates why substituting quetiapine with another atypical antipsychotic requires careful, data-driven justification rather than a simple class-based substitution.

Quantitative Differentiation of Quetiapine: A Comparative Evidence Guide for Scientific and Industrial Selection


Weight Gain Liability: Significantly Lower Than Olanzapine

In a Cochrane systematic review and meta-analysis of randomized controlled trials, quetiapine was associated with significantly less weight gain compared to olanzapine [1].

Metabolic safety Weight gain Schizophrenia

Extrapyramidal Symptom (EPS) Risk: Lower Than Risperidone

Compared to risperidone, quetiapine demonstrates a significantly lower risk of inducing movement disorders, as quantified by the need for antiparkinson medication in clinical trials [1].

Tolerability Extrapyramidal symptoms Schizophrenia

Relapse Prevention: Lower Efficacy Compared to Long-Acting Injectable Risperidone

In a 2-year, open-label randomized trial, oral quetiapine was associated with a significantly higher relapse rate compared to risperidone long-acting injectable (RLAI) in patients with schizophrenia or schizoaffective disorder [1].

Long-term outcomes Relapse prevention Schizoaffective disorder

Depressive Symptom Reduction in Schizophrenia: Superior to Risperidone

Extended-release quetiapine (quetiapine XR) demonstrated superior efficacy compared to risperidone in reducing depressive symptoms in patients with schizophrenia [1].

Depressive symptoms Schizophrenia Quetiapine XR

Prolactin Elevation: Markedly Lower Risk Than Risperidone

In a randomized trial, quetiapine XR was associated with a dramatically lower incidence of abnormally high prolactin levels compared to risperidone [1].

Endocrine safety Hyperprolactinemia Schizophrenia

Long-Term All-Cause Discontinuation: Higher Rate Compared to Aripiprazole and Ziprasidone

In a 3-year follow-up of first-episode psychosis patients, the all-cause treatment discontinuation rate was significantly higher for quetiapine compared to aripiprazole and ziprasidone [1].

Treatment adherence First-episode psychosis Long-term outcomes

Optimal Application Scenarios for Quetiapine Based on Quantified Differentiation


Patients with High Metabolic Risk Requiring an Antipsychotic

For patients with schizophrenia or bipolar disorder who have pre-existing obesity, diabetes, or significant cardiovascular risk factors, the selection of quetiapine over olanzapine is supported by a quantifiable 2.8 kg lower average weight gain, as demonstrated in a Cochrane meta-analysis [1]. This directly addresses a major metabolic liability of second-generation antipsychotics.

Patients Sensitive to Extrapyramidal Symptoms (EPS)

In clinical scenarios where minimizing the risk of movement disorders is paramount—such as in first-episode psychosis or in patients with a history of EPS—quetiapine is a preferred option over risperidone. Evidence shows a 50% lower relative risk of requiring antiparkinson medication with quetiapine, translating to one fewer case of EPS for every 20 patients treated [2].

Patients with Schizophrenia and Prominent Depressive Symptoms

For the subset of patients with schizophrenia who present with clinically significant depressive symptoms, the use of quetiapine XR offers a distinct therapeutic advantage over risperidone. This is supported by a 2.4-point greater reduction on the Calgary Depression Scale for Schizophrenia in a direct comparative trial [3].

Avoiding Hyperprolactinemia and Its Consequences

In patient populations where hyperprolactinemia is a specific concern—including women of childbearing age, adolescents, and patients with osteoporosis risk—quetiapine provides a substantial safety advantage over risperidone. The 49.5% absolute reduction in the incidence of abnormally high prolactin levels provides a strong, data-driven rationale for its selection [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.